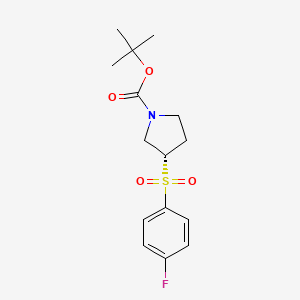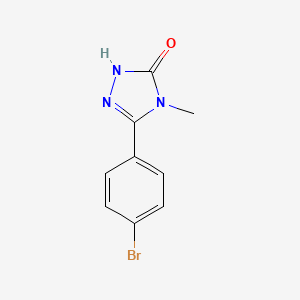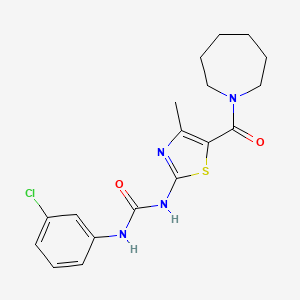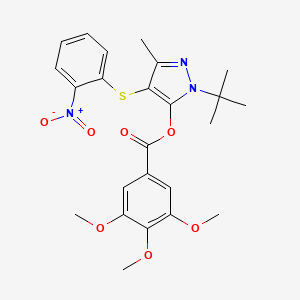
(S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate, also known as (S)-Boc-FPS, is an organosulfur compound used in organic synthesis. It is a versatile sulfonyl-based reagent that is used in a variety of reactions, including the formation of carbon-sulfur bonds, the introduction of sulfonyl groups into organic molecules, and the synthesis of peptides. This compound has been used in a variety of scientific research applications, and has been found to have a number of biochemical and physiological effects. In
Applications De Recherche Scientifique
Green Synthesis of Pyrazolo[3,4-b]quinolinones
Pyrazolo[3,4-b]quinolinones are heterocyclic compounds with significant biological properties. They serve as GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers. Additionally, they exhibit antileishmanial and antimicrobial activities . Researchers have developed a green and efficient synthetic route for pyrazolo[3,4-b]quinolinones using pyridine-2-carboxylic acid (P2CA) as a catalyst. The multi-component reaction involving aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produces these valuable compounds in excellent yields (84–98%) under milder conditions. P2CA, an endogenous metabolite of L-tryptophan, offers a sustainable and cost-effective alternative for their synthesis .
Neuroprotective Properties
Pyridine-2-carboxylic acid (P2CA) has been reported to possess neuroprotective effects. It plays a role in safeguarding neural cells and mitigating damage caused by oxidative stress or other neurodegenerative factors. Researchers explore its potential in treating neurodegenerative diseases and enhancing neuronal resilience .
Immunomodulation
P2CA exhibits immunomodulatory properties, affecting immune responses within the body. It may regulate cytokine production, immune cell activation, and inflammation. Investigating its impact on immune cells and pathways could lead to novel therapeutic strategies for immune-related disorders .
Antiproliferative Effects
Studies suggest that P2CA interferes with cell proliferation and growth. Its anti-proliferative activity makes it relevant for cancer research. Researchers investigate its mechanisms of action and potential applications in cancer therapy .
Metabolite Profiling
As an endogenous metabolite, P2CA contributes to the body’s metabolic processes. Researchers analyze its levels in biological samples to understand metabolic pathways, identify biomarkers, and assess health conditions. Metabolomics studies benefit from accurate quantification and profiling of P2CA .
Catalysis Beyond Pyrazolo[3,4-b]quinolinones
While P2CA’s catalytic role in pyrazolo[3,4-b]quinolinone synthesis is well-established, researchers continue to explore its efficacy in other reactions. Investigating its applicability as a catalyst for diverse transformations broadens its scope in synthetic chemistry .
Propriétés
IUPAC Name |
tert-butyl (3S)-3-(4-fluorophenyl)sulfonylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDWIHGJVMGGGW-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2731635.png)
![3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene](/img/structure/B2731636.png)



![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2731642.png)




![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2731650.png)
![4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2731651.png)
